Tris(i-propylcyclopentadienyl)dysprosium

Description

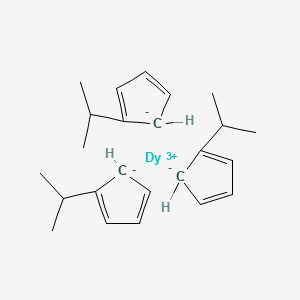

Tris(i-propylcyclopentadienyl)dysprosium(III) is a rare-earth organometallic compound with the molecular formula (C₃H₇C₅H₄)₃Dy and a molecular weight of 484.02 g/mol . It is commercially available in purities ranging from 97% to 99.999%, with applications in advanced materials synthesis, particularly as a precursor for metal-organic chemical vapor deposition (MOCVD) . The compound is a yellow, air- and moisture-sensitive solid, insoluble in water but soluble in organic solvents such as toluene and tetrahydrofuran . Its sensitivity necessitates storage under inert atmospheres (e.g., argon or nitrogen) and specialized packaging, including glass ampules or steel drums for bulk quantities .

Key identifiers include:

Properties

Molecular Formula |

C24H33Dy |

|---|---|

Molecular Weight |

484.0 g/mol |

IUPAC Name |

dysprosium(3+);1-propan-2-ylcyclopenta-1,3-diene |

InChI |

InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |

InChI Key |

XRFLKOZVUPHSGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.[Dy+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium can be synthesized by reacting rare earth metal dysprosium with sodium isopropyl cyclopentadiene. The reaction conditions and specific steps may vary depending on the experimental requirements .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction is sensitive to air and moisture, necessitating an inert atmosphere during the process .

Chemical Reactions Analysis

Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxides.

Reduction: It can also be reduced, although this is less common.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen or other reducing agents.

Substitution: Various ligands and solvents, depending on the desired product.

Major Products:

Oxidation: Dysprosium oxides.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Tris(i-propylcyclopentadienyl)dysprosium has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis reactions.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of high-performance permanent magnet materials and high-efficiency optoelectronic devices

Mechanism of Action

The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium exerts its effects is primarily through its interaction with other molecules in catalytic processes. The dysprosium center can facilitate various reactions by stabilizing transition states and intermediates. The cyclopentadienyl ligands play a crucial role in modulating the reactivity and stability of the compound .

Comparison with Similar Compounds

Key Observations :

- Dysprosium and erbium analogs exhibit higher molecular weights due to their lanthanide atomic masses compared to cerium .

- Dysprosium’s magnetic properties (high anisotropy) make it distinct in applications like single-molecule magnets, whereas erbium’s photoluminescence is prioritized in optoelectronics .

Comparison with Other Dysprosium Complexes

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium(III) [Dy(TMHD)₃]

| Property | This compound(III) | Dy(TMHD)₃ |

|---|---|---|

| Molecular Formula | (C₃H₇C₅H₄)₃Dy | Dy(C₁₁H₁₉O₂)₃ |

| Molecular Weight | 484.02 | 712.31 |

| Appearance | Yellow solid | Off-white crystals |

| Thermal Stability | Decomposes >200°C | Melts at 182–185°C; decomposes at 265°C |

| Solubility | Organic solvents | Hygroscopic; soluble in polar organics |

| Primary Use | MOCVD precursors | Thin-film deposition, spin-coated layers |

Key Differences :

- Ligand Effects : Cyclopentadienyl ligands in the tris(i-propyl) variant enhance volatility for MOCVD, while β-diketonate ligands in Dy(TMHD)₃ improve thermal stability for high-temperature processes .

- Applications : Dy(TMHD)₃ is preferred for oxide thin films, whereas the cyclopentadienyl derivative is used in metallic or intermetallic films .

Dysprosium Complexes with Nitrogen-Donor Ligands

Studies on dysprosium complexes with 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) and aromatic carboxylates (e.g., terephthalic acid) reveal superior fluorescence intensity compared to cyclopentadienyl derivatives. For example:

- Fluorescence Intensity : TPTZ-dysprosium complexes emit at 574 nm (yellow) with quantum yields up to 12%, whereas cyclopentadienyl analogs show negligible luminescence due to ligand-field quenching .

Comparison with Non-Lanthanide Cyclopentadienyl Complexes

| Compound | Metal Center | Molecular Weight (g/mol) | Stability | Applications |

|---|---|---|---|---|

| Bis(i-propylcyclopentadienyl)hafnium dichloride | Hf | 508.61 | Moisture-sensitive | Polyolefin catalysis |

| Bis(i-propylcyclopentadienyl)titanium dichloride | Ti | 388.08 | Air-sensitive | Ziegler-Natta polymerization |

| This compound(III) | Dy | 484.02 | Extremely air/moisture-sensitive | MOCVD, magnetic storage |

Notable Trends:

- Lanthanide cyclopentadienyl complexes (e.g., Dy) exhibit higher sensitivity to ambient conditions compared to transition metal analogs (e.g., Ti, Hf) due to weaker metal-ligand bonds .

- Titanium and hafnium derivatives are predominantly used in industrial catalysis, whereas dysprosium variants are niche materials for advanced electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.